molecular formula C8H5FO4 B8431457 2-Fluoro-4-formyl-6-hydroxybenzoic acid

2-Fluoro-4-formyl-6-hydroxybenzoic acid

Cat. No. B8431457
M. Wt: 184.12 g/mol
InChI Key: VBSBYUZOUDQLRT-UHFFFAOYSA-N
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Patent
US09283213B2

Procedure details

A mixture of methyl 2-fluoro-4-formyl-6-hydroxybenzoate (Intermediate 7) (300 mg, 1.50 mmol) and aqueous NaOH (2 M, 10 mL) in MeOH (10 mL) was stirred at 20° C. for 5 hours. The mixture was acidified with aqueous HCl until pH=2 followed by a standard aqueous/EtOH workup. The residue was used for next step without further purification.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:11]=[C:10]([CH:12]=[O:13])[CH:9]=[C:8]([OH:14])[C:3]=1[C:4]([O:6]C)=[O:5].[OH-].[Na+].Cl.CCO>CO>[F:1][C:2]1[CH:11]=[C:10]([CH:12]=[O:13])[CH:9]=[C:8]([OH:14])[C:3]=1[C:4]([OH:6])=[O:5] |f:1.2|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
FC1=C(C(=O)OC)C(=CC(=C1)C=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C(C(=O)OC)C(=CC(=C1)C=O)O
Name
Quantity
10 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
was stirred at 20° C. for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The residue was used for next step without further purification

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
FC1=C(C(=O)O)C(=CC(=C1)C=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.